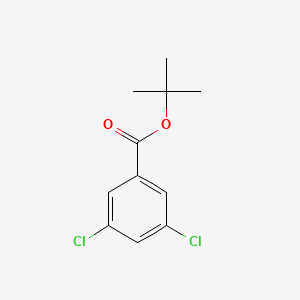

t-Butyl 3,5-dichlorobenzoate

Description

t-Butyl 3,5-dichlorobenzoate is an ester derivative of 3,5-dichlorobenzoic acid, featuring a tert-butyl group esterified at the carboxylic acid position. The compound’s structure combines the electron-withdrawing effects of chlorine substituents on the aromatic ring with the steric bulk of the t-butyl group, which influences its physical, chemical, and biological properties.

Properties

Molecular Formula |

C11H12Cl2O2 |

|---|---|

Molecular Weight |

247.11 g/mol |

IUPAC Name |

tert-butyl 3,5-dichlorobenzoate |

InChI |

InChI=1S/C11H12Cl2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 |

InChI Key |

FSWQGLKDXXVMTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of 3,5-Dichlorobenzoic Acid

3,5-Dichlorobenzoic acid (CAS 51-36-5) is the key starting material, which can be prepared by chlorination of benzoic acid derivatives or oxidation of corresponding chlorinated benzonitriles. The esterification involves reacting 3,5-dichlorobenzoic acid with t-butanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

-

- Solvent: Typically anhydrous ethanol or t-butanol

- Catalyst: Concentrated sulfuric acid or acid resin

- Temperature: Reflux conditions (around 70°C)

- Time: Several hours until completion monitored by TLC or HPLC

Mechanism: The acid catalyst protonates the carboxyl group, increasing electrophilicity, facilitating nucleophilic attack by t-butanol, followed by dehydration to form the ester.

Yield: Moderate to high yields (>70%) are achievable with optimized conditions.

Alkylation of Phenolic Intermediates

An alternative route involves alkylation of phenolic esters or acids with t-butyl alkylating agents such as t-butyl bromide or t-butyl dimethylsilyl reagents.

Example: Alkylation of methyl 3,5-dichloro-4-hydroxybenzoate with t-butyl reagents in toluene at 80°C followed by hydrolysis to afford the t-butyl ester.

Catalysts and Bases: Potassium carbonate or sodium hydride are commonly used as bases to deprotonate the phenol, facilitating nucleophilic substitution.

Hydrolysis Step: After alkylation, hydrolysis with lithium hydroxide in tetrahydrofuran/water mixture converts intermediates to the desired t-butyl ester.

Yields: This multistep approach typically gives good yields and allows for selective functionalization.

Use of Protecting Groups and Carbamate Intermediates

Some synthetic pathways employ carbamate intermediates and protecting groups to introduce the t-butyl moiety indirectly.

Example: Preparation of t-butyl carbamate derivatives via reduction of chloromethyl ketones followed by protection using tert-butoxycarbonyl (Boc) groups.

Reagents: Sodium borohydride for reduction, diisobutylaluminium hydride (DIBAH) for selective reductions, aluminum isopropoxide for catalytic processes.

Solvents: Tetrahydrofuran, ethanol, toluene, isopropyl alcohol.

Conditions: Mild reflux or room temperature stirring; hydrolysis and purification steps follow.

Yields: Variable, often between 50-80% depending on conditions and purification.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Esterification | 3,5-Dichlorobenzoic acid | t-Butanol, sulfuric acid | Ethanol or t-butanol | Reflux (~70°C) | >70 | Simple, classical esterification |

| Alkylation of Phenolic Ester | Methyl 3,5-dichloro-4-hydroxybenzoate | t-Butyl bromide, K2CO3 | Toluene | 80°C | Good | Requires hydrolysis step after alkylation |

| Carbamate Intermediate Route | Chloromethyl ketone derivative | Sodium borohydride, DIBAH, Boc2O | THF, ethanol, toluene | 0-25°C to reflux | 50-80 | Multi-step, allows stereoselective control |

| Catalytic Hydrogenation & Coupling | Various acid chlorides and anilines | N,N'-diisopropylcarbodiimide, HOBt | DMF | 60°C | High | For related benzamide derivatives, adaptable |

In-depth Research Findings and Analysis

The esterification of 3,5-dichlorobenzoic acid is well-established, with reaction parameters optimized to maximize yield and purity. Acid catalysis is essential for efficient conversion.

Alkylation methods provide more versatility, allowing selective functionalization on phenolic positions before hydrolysis to the t-butyl ester, which can be advantageous for complex molecule synthesis.

Use of carbamate intermediates and protecting groups such as Boc enables stereochemical control and functional group tolerance, valuable in pharmaceutical intermediate synthesis.

Analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography confirm the structure and purity of synthesized compounds.

The choice of method depends on the availability of starting materials, desired scale, and downstream applications.

Chemical Reactions Analysis

Types of Reactions

t-Butyl 3,5-dichlorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester functionality can be hydrolyzed to yield 3,5-dichlorobenzoic acid and tert-butyl alcohol in the presence of a base or acid.

Reduction: The compound can be reduced to form the corresponding alcohol derivative.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiolates can be used under basic conditions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis process.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction reactions.

Major Products Formed

Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atoms.

Hydrolysis: The major products are 3,5-dichlorobenzoic acid and tert-butyl alcohol.

Reduction: The primary product is the corresponding alcohol derivative of the benzoate.

Scientific Research Applications

t-Butyl 3,5-dichlorobenzoate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of t-Butyl 3,5-dichlorobenzoate involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The ester functionality and chlorine atoms play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The tert-butyl ester’s steric bulk distinguishes it from smaller esters like ethyl or methyl 3,5-dichlorobenzoate. Key comparisons include:

- Synthesis and Purification : The tert-butyl group’s steric hindrance may necessitate specialized purification methods, such as Kugelrohr distillation under reduced pressure (e.g., 1.1 mmHg, 155 °C for a related t-butyl ester) .

- Stability : Tert-butyl esters are typically more resistant to hydrolysis than methyl or ethyl esters due to steric protection of the ester bond.

Biological Activity

t-Butyl 3,5-dichlorobenzoate is an organic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

t-Butyl 3,5-dichlorobenzoate is an ester formed from the reaction of 3,5-dichlorobenzoic acid and tert-butyl alcohol. Its molecular formula is , and it features a tert-butyl group attached to a dichlorinated benzene ring. The presence of chlorine atoms enhances its reactivity and biological interactions.

The biological activity of t-Butyl 3,5-dichlorobenzoate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorine substituents on the benzene ring play a crucial role in modulating its binding affinity and specificity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Protein-Ligand Interactions : It can serve as a ligand in studies examining protein interactions, influencing receptor activity or signal transduction pathways.

Medicinal Chemistry

Research indicates that t-Butyl 3,5-dichlorobenzoate has potential pharmaceutical applications. It has been investigated for its role in developing new therapeutic agents targeting various diseases. For instance, it has been used in studies involving enzyme inhibition related to pain modulation through serotonin receptors .

Environmental Impact

The compound is also relevant in environmental studies, particularly concerning its degradation pathways. Research has shown that t-Butyl 3,5-dichlorobenzoate can undergo reductive dechlorination by microbial communities in anaerobic conditions . This process is significant for bioremediation efforts involving chlorinated compounds.

Case Studies

- Enzyme Inhibition Studies : A study highlighted the use of t-Butyl 3,5-dichlorobenzoate as an inhibitor of specific serotonin receptors (e.g., 5-HT2 and 5-HT3). Results indicated that it could modulate pain responses in animal models by affecting neurotransmitter systems .

- Microbial Degradation : Research demonstrated that microbial populations could effectively dechlorinate t-Butyl 3,5-dichlorobenzoate under anaerobic conditions. The rate of dechlorination increased with repeated applications, suggesting an adaptive response from the microbial community .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing t-butyl 3,5-dichlorobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves synthesizing 3,5-dichlorobenzoic acid first, followed by conversion to the acid chloride (e.g., using thionyl chloride or PCl₃). The acid chloride is then esterified with tert-butanol in the presence of a base (e.g., pyridine) to form the tert-butyl ester. Key variables include reaction temperature (e.g., reflux for acid chloride formation) and stoichiometric ratios. For example, describes optimizing chlorination and hydrolysis steps for 3,5-dichlorobenzoyl chloride synthesis, achieving a 63% yield via single-factor experiments. Similar optimization can be applied to esterification .

Q. Which spectroscopic techniques are most effective for characterizing t-butyl 3,5-dichlorobenzoate?

Q. How do substituent positions (e.g., 3,5-dichloro vs. 4-hydroxy derivatives) impact the reactivity of benzoate esters in nucleophilic acyl substitution?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl at 3,5-positions) increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles. In contrast, electron-donating groups (e.g., 4-OH, as in ’s 3,5-dichloro-4-hydroxybenzoic acid) reduce reactivity. Comparative kinetic studies using UV-Vis or HPLC can quantify rate differences. For example, substituent effects on hydrolysis rates could be modeled via Hammett σ constants .

Q. What strategies resolve contradictions in purity assessments of t-butyl 3,5-dichlorobenzoate across different synthetic batches?

- Methodological Answer : Contradictions may arise from side reactions (e.g., incomplete esterification or residual acid chloride). Use orthogonal methods:

- HPLC with a C18 column to quantify impurities.

- Titration for residual acid content.

- DSC/TGA to assess thermal stability and purity (e.g., sharp melting points indicate high purity). achieved 99.2% purity via optimized chlorination and decarbonylation, suggesting rigorous post-synthesis purification (e.g., recrystallization in non-polar solvents) .

Q. How can computational chemistry predict the biological activity of t-butyl 3,5-dichlorobenzoate derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with target enzymes (e.g., cytochrome P450). QSAR models trained on substituent Cl/Hammett parameters (from and ) correlate electronic effects with bioactivity. For instance, ’s triazole derivatives show how substituent choice impacts biological activity, a framework applicable to benzoate esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.